2-Bromo-5-(isopropylsulfonyl)benzamide
CAS No.:
Cat. No.: VC18642052
Molecular Formula: C10H12BrNO3S
Molecular Weight: 306.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO3S |
|---|---|
| Molecular Weight | 306.18 g/mol |
| IUPAC Name | 2-bromo-5-propan-2-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C10H12BrNO3S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H2,12,13) |
| Standard InChI Key | OHCLESGXOUPVGS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s systematic IUPAC name is 2-bromo-5-(propan-2-ylsulfonyl)benzamide, reflecting its substitution pattern. Key molecular attributes include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 306.18 g/mol |
| Canonical SMILES | CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)N |
| Topological polar surface area | 86.7 Ų |
The sulfonyl group () and bromine atom introduce significant polarity, influencing solubility in polar solvents like dimethyl sulfoxide (DMSO) or methanol .
Synthetic Methodologies
Stepwise Synthesis
The synthesis typically involves sequential functionalization of a benzamide precursor:
Sulfonylation
A benzene derivative undergoes sulfonylation using isopropylsulfonyl chloride () in the presence of a base such as pyridine to neutralize HCl byproducts . Reaction conditions:
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Temperature: 0–25°C
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Solvent: Dichloromethane or tetrahydrofuran
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Yield: 70–85% after column purification
Bromination
Electrophilic bromination is achieved using -bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., ) . Key parameters:
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Regioselectivity: Directed by the sulfonyl group’s meta-directing effects
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Reaction time: 4–12 hours
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Purification: Recrystallization from ethanol/water mixtures
Amidation
The final step involves converting a carboxylic acid intermediate to the benzamide using ammonium chloride or gaseous ammonia in a Dean-Stark apparatus to remove water .
Industrial-Scale Production
Optimized protocols for large-scale manufacturing include:
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Continuous flow reactors: To enhance heat transfer and reduce reaction times
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Automated crystallization systems: For consistent particle size distribution
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Quality control: HPLC purity thresholds >98% with UV detection at 254 nm
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes substitution reactions with nucleophiles such as:
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Amines: Producing 2-amino derivatives
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Thiols: Forming sulfide-linked analogs
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Alkoxides: Generating ethers under basic conditions
Notably, the sulfonyl group’s electron-withdrawing nature activates the ring toward nucleophilic attack at the para position relative to the sulfone .
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura couplings with boronic acids enable biaryl formation. For example:
Optimized conditions use 2 mol% catalyst in toluene/water mixtures at 80°C .
Industrial and Materials Applications
Polymer Additives
Incorporating 2-bromo-5-(isopropylsulfonyl)benzamide into polyesters improves:
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Thermal stability: Decomposition onset temperature increased by 40°C
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Flame retardancy: LOI (Limiting Oxygen Index) values up to 28%
Surface Coatings
Thin films deposited via chemical vapor deposition exhibit:
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Water contact angle: 110°, indicating hydrophobicity
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Adhesion strength: 15 MPa on steel substrates
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